tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a compound belonging to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which is a rigid and compact framework. Such structures are valuable in medicinal chemistry due to their ability to enhance the pharmacokinetic properties of drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows for the construction of the bicyclo[2.1.1]hexane core . This reaction can be carried out using various photochemical conditions, including the use of blue LED irradiation and photoredox catalysts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reactions mentioned above. The use of continuous flow photochemistry can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylate group can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, and various substituted derivatives .
Scientific Research Applications
tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the carboxylate group can participate in ionic interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds have a similar rigid bicyclic structure but differ in the size and connectivity of the rings.
Bicyclo[2.2.1]heptanes: These compounds have a larger bicyclic framework and are used in different applications.
Uniqueness
tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct chemical reactivity and biological activity compared to other bicyclic compounds .
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-9(13)8(7)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1 |
InChI Key |
XKZNMNKZDDJEEL-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H]2CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2CN |
Origin of Product |
United States |
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